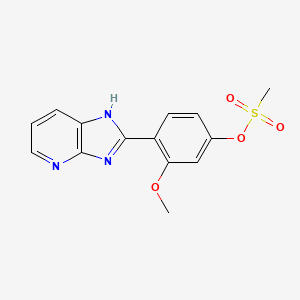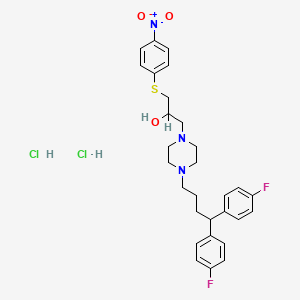
1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride is a chemical compound with the molecular formula C13H15ClN2O2 and a molecular weight of 266.73 g/mol . This compound is characterized by the presence of an imidazole ring substituted with a benzodioxin moiety, which imparts unique chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Benzodioxin Moiety: This step involves the cyclization of appropriate precursors to form the benzodioxin ring.
Substitution Reaction: The benzodioxin intermediate is then subjected to a substitution reaction with an imidazole derivative under controlled conditions.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Wirkmechanismus
The mechanism of action of 1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The benzodioxin moiety may enhance the compound’s binding affinity and specificity, contributing to its overall mechanism of action.
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1H-Imidazole, 4-((6-methyl-4H-1,3-benzodioxin-8-yl)methyl)-, monohydrochloride stands out due to its unique structural features and properties. Similar compounds include:
1H-Imidazole Derivatives: Compounds with different substituents on the imidazole ring, which may exhibit varying biological and chemical properties.
Benzodioxin Derivatives: Compounds with different substituents on the benzodioxin ring, which may have different applications and activities.
The uniqueness of this compound lies in its specific combination of the imidazole and benzodioxin moieties, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
116795-90-5 |
|---|---|
Molekularformel |
C13H15ClN2O2 |
Molekulargewicht |
266.72 g/mol |
IUPAC-Name |
5-[(6-methyl-4H-1,3-benzodioxin-8-yl)methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-9-2-10(4-12-5-14-7-15-12)13-11(3-9)6-16-8-17-13;/h2-3,5,7H,4,6,8H2,1H3,(H,14,15);1H |
InChI-Schlüssel |
GOAYNEVLDZMYAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C1)CC3=CN=CN3)OCOC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


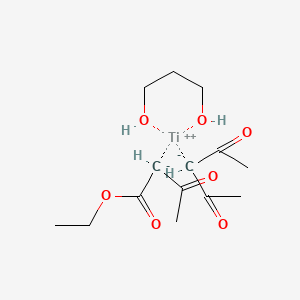
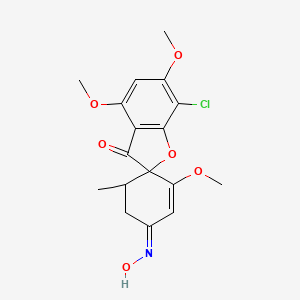

![3-chloro-10-[2-(dimethylamino)ethoxy]-5H-benzo[b][1]benzothiepin-6-one;hydrochloride](/img/structure/B12765374.png)
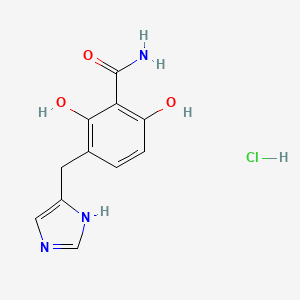
![methyl 8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12765383.png)
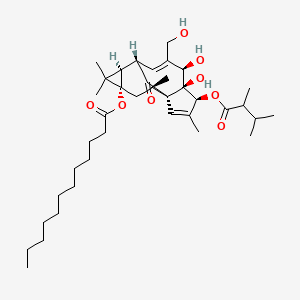
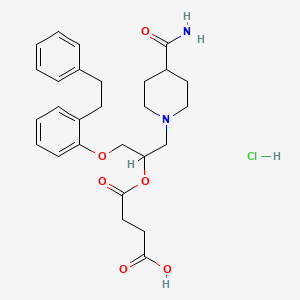

![2-[[6-amino-2-(4-butylanilino)purin-9-yl]methoxy]ethanol;hydrate](/img/structure/B12765414.png)

